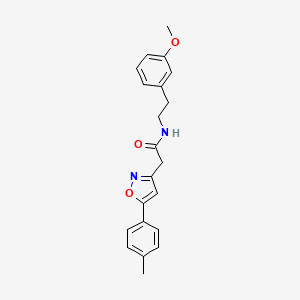

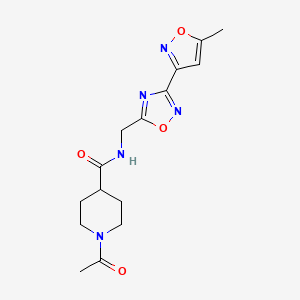

![molecular formula C19H27NO3 B2373957 4-(tert-butyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide CAS No. 1902926-13-9](/img/structure/B2373957.png)

4-(tert-butyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

Again, without specific information on “4-(tert-butyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide”, it’s challenging to provide an analysis of its chemical reactions. The reactivity of similar compounds would depend on the specific functional groups present and their positions in the molecule .Scientific Research Applications

Synthesis and Polymer Applications

One study discusses the synthesis and properties of ortho-linked polyamides derived from similar tert-butyl and benzamide compounds. These polyamides, characterized by flexible main-chain ether linkages and ortho-phenylene units, exhibit significant solubility in polar solvents, high thermal stability, and the ability to form transparent, flexible films. This suggests potential applications in materials science, specifically in developing high-performance polymers for various industrial and technological uses (Hsiao, Yang, & Chen, 2000).

Antitumor Activity

Another research area involves the synthesis of compounds with tert-butyl and benzamide structures for biological activity assessment. A study focusing on a compound structurally related to 4-(tert-butyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide demonstrated good antitumor activity against specific cancer cell lines, highlighting the potential for developing new therapeutic agents (叶姣, 谢选青, 李康明, 刘永超, 孙利, & 胡艾希, 2015).

Antioxidant Properties

The investigation into the antioxidant properties of synthetic phenolic antioxidants and their metabolites also provides a relevant context. Such studies suggest that tert-butyl-based compounds could have significant bioactive properties, including acting as antioxidants, which could be beneficial in pharmaceuticals, food preservation, and polymer stabilization (Li, Cui, Chen, Liao, & Ma, 2019).

Electrochemical Synthesis

Research on the electrochemical synthesis of benzoxazole derivatives, involving compounds with tert-butyl groups, highlights the potential for developing green and efficient synthesis methods for complex organic molecules. This approach could be relevant for synthesizing a wide range of organic compounds, including those with pharmaceutical and material applications (Salehzadeh, Nematollahi, & Hesari, 2013).

Antimicrobial Activity

Finally, the synthesis of novel compounds with tert-butyl, benzimidazole, benzoxazole, and benzothiazole derivatives that showed excellent broad-spectrum antimicrobial activity against both bacterial and fungal strains indicates the potential for these compounds in developing new antimicrobial agents (Padalkar, Gupta, Phatangare, Patil, Umape, & Sekar, 2014).

Mechanism of Action

Target of Action

Compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety have been reported to be useful as immunomodulators . This suggests that the compound may interact with components of the immune system, although the specific targets remain to be identified.

Mode of Action

Given its potential role as an immunomodulator , it may interact with its targets to modulate immune responses This could involve binding to specific receptors or enzymes, altering their activity, and thereby influencing immune cell function

Biochemical Pathways

As an immunomodulator , it could potentially influence a variety of immune-related pathways, such as cytokine production, cell proliferation, or apoptosis. The downstream effects would depend on the specific immune cells and pathways involved.

Result of Action

As a potential immunomodulator , it might alter immune cell function, potentially leading to changes in immune responses. This could have implications for the treatment of various diseases, including cancer and infectious diseases .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-4-tert-butylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO3/c1-19(2,3)14-6-4-13(5-7-14)18(21)20-15-8-9-16-17(12-15)23-11-10-22-16/h4-7,15-17H,8-12H2,1-3H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTDMRSHXOPZQEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCC3C(C2)OCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2373875.png)

![N-[1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-yl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2373876.png)

![2-chloro-N-((1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)sulfonyl)-N-(furan-2-ylmethyl)benzamide](/img/structure/B2373877.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2373878.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2373882.png)

![5-Phenylmethoxycarbonyl-4,6-dihydrofuro[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B2373889.png)

![N-(3-chloro-4-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2373893.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2373897.png)